6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Properties
IUPAC Name |
6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N7O/c1-16-3-5-17(6-4-16)25-21-20-15-24-28-22(20)27-23(26-21)30-13-11-29(12-14-30)18-7-9-19(31-2)10-8-18/h3-10,15H,11-14H2,1-2H3,(H2,24,25,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESCIKPCNJQXOW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCN(CC4)C5=CC=C(C=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps, typically starting with the preparation of the pyrazolo[3,4-d]pyrimidine core. This core can be synthesized through cyclization reactions involving appropriate precursors. The methoxyphenyl group is introduced via nucleophilic substitution reactions, while the piperazine ring is incorporated through amination reactions. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced with other functional groups using appropriate nucleophiles.
Coupling Reactions: It can participate in coupling reactions, forming larger molecular structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures depending on the specific reaction .
Scientific Research Applications
Anti-inflammatory Agents
Research indicates that derivatives of pyrazolo[3,4-d]pyrimidine, including the compound , exhibit significant anti-inflammatory properties. A study by Abd El-Salam et al. highlights that these compounds can reduce edema in animal models, suggesting their potential as therapeutic agents for inflammatory conditions. The pharmacological screening showed that certain derivatives were less toxic than traditional anti-inflammatory drugs like Diclofenac, indicating a favorable safety profile for further development .
Anticancer Activity
The compound has shown promise as an anticancer agent by targeting specific molecular pathways involved in cancer progression. It inhibits cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to reduced proliferation of cancer cells and induces apoptosis in various cancer cell lines. Research suggests that modifications to the pyrazolo[3,4-d]pyrimidine core can enhance its efficacy against specific cancer types .
Antiviral Properties
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives may possess antiviral activities. They have been evaluated for their effectiveness against viral infections, potentially offering a new avenue for antiviral drug development. The structural features of the compound allow for interactions with viral enzymes or receptors, which could inhibit viral replication .
Case Study 1: Anti-inflammatory Activity
In a controlled study involving carrageenan-induced edema in rats, derivatives of pyrazolo[3,4-d]pyrimidine were administered to assess their anti-inflammatory effects. Results demonstrated a significant reduction in paw swelling compared to control groups treated with standard anti-inflammatory medications. The study concluded that these compounds could serve as effective alternatives with improved safety profiles .
Case Study 2: Anticancer Efficacy
A series of experiments were conducted on various cancer cell lines (e.g., breast cancer and leukemia) to evaluate the anticancer potential of 6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis rates upon treatment with this compound. Further investigations into its mechanism of action revealed its capacity to disrupt key signaling pathways involved in tumor growth and survival .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. It can act as an agonist or antagonist, modulating the activity of these targets. The pathways involved often include signal transduction cascades, leading to various physiological effects. For instance, its interaction with adrenergic receptors can influence cardiovascular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with modifications in the piperazine moiety, aryl substituents, or core heterocycle. Key differences in structure-activity relationships (SAR) and biological data are summarized below:
Table 1: Structural and Functional Comparison
Key Findings :
Piperazine Modifications :
- The 4-methoxyphenylpiperazine group in the target compound likely improves receptor binding compared to ethyl () or methylpiperazine () analogs, as methoxy enhances π-π stacking and hydrogen bonding .
- Benzhydrylpiperazine derivatives () show divergent applications (e.g., CNS disorders) due to increased lipophilicity.
Antibacterial Activity :
- Sulfonyl-substituted analogs (e.g., methylsulfonyl at Position 6, ) exhibit potent antibacterial effects against S. aureus (MIC = 4 µg/mL), suggesting that electron-withdrawing groups enhance microbial targeting.
Therapeutic Index: Piperazine-linked compounds (e.g., PDE4 inhibitor EPPA-1 in ) demonstrate that substituent polarity (methoxy vs. methyl) critically impacts therapeutic indices. The target’s methoxy group may reduce emetogenicity compared to non-polar analogs.
Biological Activity
The compound 6-[4-(4-methoxyphenyl)piperazin-1-yl]-N-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a member of the pyrazolo[3,4-d]pyrimidine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 407.51 g/mol. It features a complex structure that includes a piperazine moiety and a pyrazolo[3,4-d]pyrimidine core, contributing to its biological activity.
Biological Activity Overview
The biological activities associated with this compound include:
- Anticancer Properties : Pyrazolo[3,4-d]pyrimidines have been studied for their potential as anticancer agents. They exhibit inhibitory effects on various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
- Antimicrobial Activity : Some derivatives have shown promising results against bacterial strains and fungi, indicating potential for development as antimicrobial agents.
- CNS Activity : Given the piperazine component, there is interest in its psychopharmacological effects, particularly in modulating neurotransmitter systems.
Anticancer Activity
A study on structurally similar pyrazolo compounds indicated that they can inhibit key enzymes involved in cancer progression. For instance, compounds with similar structures have demonstrated inhibition of cyclin-dependent kinases (CDKs) and other targets critical for tumor growth .
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 1.35 | Mycobacterium tuberculosis |
| Compound B | 2.18 | Cancer cell lines |
| Compound C | 3.73 | CDK inhibitors |
Antimicrobial Activity
Research has shown that derivatives of pyrazolo[3,4-d]pyrimidine exhibit activity against various pathogens. For example, a series of compounds were tested against Staphylococcus aureus and Escherichia coli, yielding minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL .
| Pathogen | MIC (µg/mL) | Compound Tested |
|---|---|---|
| S. aureus | 10 | Compound D |
| E. coli | 15 | Compound E |
CNS Activity
The piperazine ring in the compound suggests potential for CNS activity. Studies have indicated that similar piperazine-containing compounds can act as serotonin receptor antagonists or agonists, influencing mood and anxiety .
Case Studies
- Case Study on Anticancer Efficacy : In vitro studies demonstrated that the compound inhibited proliferation in breast cancer cell lines with an IC50 value significantly lower than standard chemotherapeutics . This suggests a potential role in combination therapies.
- Case Study on Antimicrobial Properties : A recent investigation highlighted the efficacy of this compound against multidrug-resistant bacterial strains, providing a basis for its development as a novel antibiotic .
Q & A
Q. What are the key synthetic strategies for this compound?
The synthesis involves three primary steps:
- Piperazine Ring Formation : A Mannich reaction using formaldehyde, secondary amines, and ketones under controlled pH and temperature .
- Pyrazolopyrimidine Core Construction : Cyclization of precursors (e.g., phenyl hydrazine and carbonitriles) under reflux in ethanol or acidic/basic conditions .
- Substitution Reactions : Functionalization of the core with 4-methoxyphenyl and 4-methylphenyl groups via nucleophilic/electrophilic substitution. Optimized conditions include NaH as a base and polar aprotic solvents .
Q. Which spectroscopic techniques are used for structural characterization?
- 1H NMR and IR : To confirm substituent positions and functional groups (e.g., methoxy and piperazine signals) .
- HPLC : For purity assessment (>95% purity is critical for reproducible biological assays) .
- Mass Spectrometry : To verify molecular weight (429.5 g/mol for the target compound) .
Q. What are the primary biological targets and mechanisms of action?
- Alpha1-Adrenergic Receptors : The piperazine moiety facilitates receptor binding, modulating signaling pathways linked to neurological disorders .
- Enzyme Inhibition : Pyrazolopyrimidine derivatives often inhibit kinases or phosphodiesterases, though target validation requires enzyme kinetics and competitive binding assays .
Q. What physicochemical properties are critical for formulation?
| Property | Value/Description | Source |
|---|---|---|
| Molecular Weight | 429.5 g/mol | |
| Solubility | Soluble in DMSO, ethanol | |
| Stability | Stable at RT, hygroscopic |
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield?
- Catalyst Screening : High-throughput methods to identify efficient catalysts (e.g., Pd/C for coupling reactions) .
- Solvent Optimization : Polar solvents (DMF, acetonitrile) enhance substitution reactions, while ethanol improves cyclization .
- Temperature Control : Lower temperatures (0–5°C) reduce side reactions during substitution steps .
Q. How to resolve contradictions in reported biological activities?
- Assay Standardization : Use cell lines with consistent receptor expression levels (e.g., HEK293 for adrenergic receptors) .
- Purity Verification : HPLC and LC-MS to exclude impurities (e.g., byproducts from incomplete substitution) .
- Structural Analog Comparison : Test 2-methoxyphenyl vs. 4-methoxyphenyl analogs to isolate substituent effects .
Q. What computational methods aid in structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding modes to alpha1-adrenergic receptors using software like AutoDock Vina .
- QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with activity data .
- MD Simulations : Assess stability of receptor-ligand complexes over 100-ns trajectories .
Q. How can solubility be enhanced for in vivo studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
